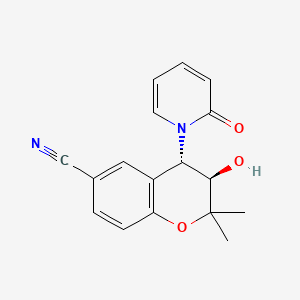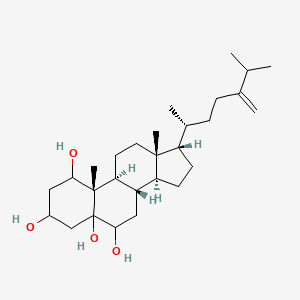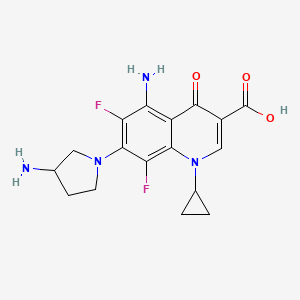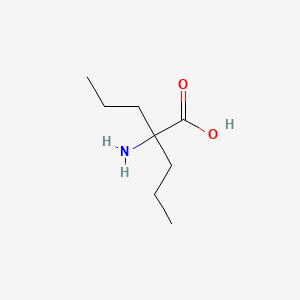
Dipropylglycine
概要
説明
Dipropylglycine (Dpg) is a nonstandard amino acid that has been incorporated into peptides to influence the conformation of polypeptide chains. It demonstrates a propensity to form helical structures similar to those formed by the Aib (alpha-aminoisobutyric) residue, making it a useful tool in the conformational design of peptides (Karle et al., 1994).
Synthesis Analysis
Dpg and its derivatives have been synthesized through various methods, including the Ugi reaction, which allows for the incorporation of Dpg into peptides. However, synthesizing peptides containing contiguous Dpg residues has proved challenging, with successful methods including amino extension and the use of oxazolin-5(4H)-ones (Hardy & Lingham, 2009).
Molecular Structure Analysis
Studies have shown that Dpg can impose local restrictions on polypeptide chain stereochemistry, promoting helical structures. Crystal structure analyses of peptides containing Dpg have demonstrated similar packing motifs to Aib-containing peptides, indicating Dpg's helix-forming propensity (Karle et al., 1994).
Chemical Reactions and Properties
The reactivity studies of phosphanylglycines, which can be related to the chemical properties of Dpg-containing compounds, have shown decarboxylation, hydrolysis, and formation of coordination compounds under various conditions. These reactions highlight the versatility of Dpg-containing compounds in chemical synthesis and potential applications in catalysis (Lach et al., 2015).
Physical Properties Analysis
The inclusion of Dpg in peptides has been found to influence the physical properties of these molecules, particularly their conformational stability and propensity to form specific structures like helices in solution and the crystalline state. This demonstrates Dpg's utility in designing peptides with desired physical properties (Karle et al., 1994).
科学的研究の応用
1. Conformational Design in Peptides
Dipropylglycine (Dpg) has been studied for its role in the conformational design of peptides. Incorporation of Dpg into peptides, particularly penta- to decapeptides, has shown that it can impose local restrictions on the polypeptide chain's stereochemistry. This is significant because such structural constraints are crucial for understanding protein folding and functions. The helix-forming propensity of Dpg and its ability to form stable helical structures in crystal environments have been documented, providing valuable insights for the study of peptide structures (Karle et al., 1994).
2. Understanding Amino Acid Metabolism
Dipropylacetate (DPA), a derivative of Dpg, has been used to explore amino acid metabolism, particularly in the context of epilepsy treatment. Studies have shown that DPA can influence amino acid turnover, including notable changes in the levels of glycine and other amino acids in plasma and cerebrospinal fluid. This research is crucial for understanding the biochemical pathways involved in epilepsy and potential treatment options (Similä et al., 1980).
3. Impact on Glycine Cleavage System
Investigations into the effects of dipropylacetic acid, a compound related to Dpg, on the glycine cleavage system in rats, have provided insights into metabolic disorders related to branched-chain keto acids. Such studies are pivotal in understanding metabolic disorders and developing potential treatments for conditions like hyperglycinemia (Kochi et al., 1979).
4. Insights into Peptide Bond Formation
Research on the preparation of protected derivatives of Dpg and their incorporation into dipeptides has contributed to a deeper understanding of peptide bond formation. Such studies are essential for synthesizing peptides with specific properties and functions, particularly in the context of drug development (Hardy & Lingham, 2009).
5. Neuroprotective and Nootropic Properties
Investigation into compounds like Noopept, which are related to Dpg, has revealed potential neuroprotective and nootropic (cognitive-enhancing) effects. Studies on these compounds have shown promising results in treating conditions like stroke and cognitive decline, indicating the therapeutic potential of Dpg-related peptides (Fedorova et al., 2007).
作用機序
Target of Action
Dipropylglycine (Dpg) is primarily used in the design of cell-penetrating peptides (CPPs) for the delivery of membrane-impermeable compounds . The primary targets of Dpg-containing CPPs are small interfering RNAs (siRNAs), which are one of the delivery targets for such CPPs .
Mode of Action
Dpg-containing CPPs interact with their targets, siRNAs, through electrostatic interactions, resulting in the formation of nano-sized complexes . The amphipathic structure of the peptides, which includes Dpg, plays a key role in complexation with siRNAs and intracellular siRNA delivery .
Biochemical Pathways
The biochemical pathways affected by Dpg-containing CPPs involve the intracellular delivery of siRNAs. These siRNAs can then interact with their respective mRNA targets, leading to gene silencing . This process can affect various cellular pathways depending on the specific genes being targeted by the siRNAs.
Pharmacokinetics
It is known that the cellular uptake of sirna increases with increasing peptide length, but cytotoxicity is reduced . This suggests that the ADME properties of Dpg-containing CPPs may be influenced by the length and structure of the peptide.
Result of Action
The primary result of the action of Dpg-containing CPPs is the intracellular delivery of siRNAs, leading to gene silencing . This can have various molecular and cellular effects depending on the specific genes being targeted by the siRNAs.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Dipropylglycine plays a significant role in biochemical reactions, particularly in the formation of amphipathic peptides. These peptides exhibit cell-penetrating abilities, allowing them to deliver various biomolecules into cells. This compound interacts with enzymes, proteins, and other biomolecules through electrostatic interactions and hydrophobic effects. For instance, in the context of siRNA delivery, this compound-containing peptides form nano-sized complexes with siRNA, facilitating its intracellular delivery . The amphipathic structure of these peptides is crucial for their function, as it enhances cellular uptake while minimizing cytotoxicity.
Cellular Effects
This compound-containing peptides have been shown to influence various cellular processes. These peptides can penetrate cell membranes, delivering siRNA and other therapeutic molecules into the cytoplasm. This delivery mechanism can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, peptides containing this compound have been observed to increase the cellular uptake of siRNA, leading to effective gene silencing without significant cytotoxicity . This property makes this compound a valuable tool in gene therapy and other biomedical applications.
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into amphipathic peptides, which then interact with cellular membranes. The cationic nature of these peptides allows them to associate with anionic biomolecules such as siRNA through electrostatic interactions. Once inside the cell, these complexes can release their cargo, enabling the siRNA to exert its gene-silencing effects. Additionally, the amphipathic structure of this compound-containing peptides facilitates their interaction with various cellular components, enhancing their stability and reducing cytotoxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound-containing peptides can vary over time. Studies have shown that these peptides exhibit stability in medium containing serum, maintaining their ability to deliver siRNA effectively. Over time, the peptides may undergo degradation, but their amphipathic structure helps to preserve their function. Long-term studies have indicated that this compound-containing peptides can achieve sustained gene silencing without causing significant cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound-containing peptides in animal models depend on the dosage administered. At lower doses, these peptides can effectively deliver siRNA and achieve gene silencing without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity. It is crucial to optimize the dosage to balance efficacy and safety in therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound-containing peptides are transported and distributed through various mechanisms. These peptides can interact with transporters and binding proteins, facilitating their localization and accumulation in specific cellular compartments. The amphipathic nature of these peptides enhances their ability to traverse cellular membranes and reach their target sites .
Subcellular Localization
This compound-containing peptides exhibit specific subcellular localization patterns, which can influence their activity and function. These peptides may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound-containing peptides is essential for optimizing their therapeutic potential .
特性
IUPAC Name |
2-amino-2-propylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-3-5-8(9,6-4-2)7(10)11/h3-6,9H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHCGMZJLLOYJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180359 | |
| Record name | Dipropylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2566-31-6 | |
| Record name | Dipropylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2566-31-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dipropylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



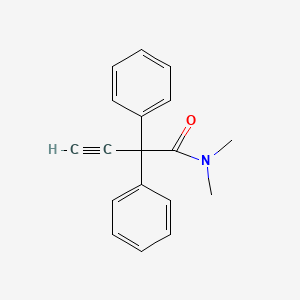
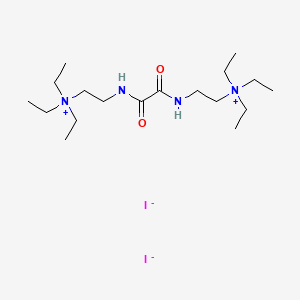
![[2-(2,2-Dimethylpropanoyloxy)-4-[1-hydroxy-2-[[2-methyl-1-[(2-phenoxyacetyl)amino]propan-2-yl]amino]ethyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B1220373.png)

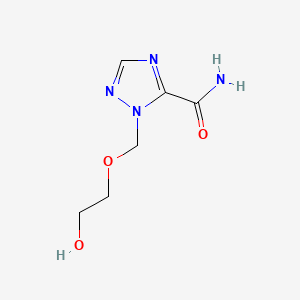

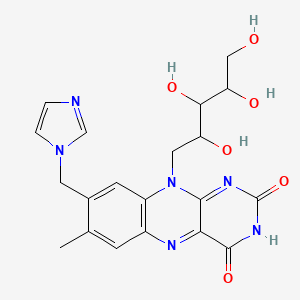
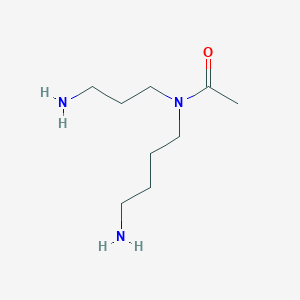
![3-[3-(Methylamino)propylamino]propane-1-thiol](/img/structure/B1220381.png)

![[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-chlorooxan-2-yl]methyl acetate](/img/structure/B1220383.png)
